2,5-Dichlorobenzaldehyde
Description
Historical Context and Significance of Dichlorobenzaldehydes in Chemical Science
Dichlorobenzaldehydes, as a class of compounds, have long been recognized for their utility as building blocks in organic synthesis. The introduction of chlorine atoms to the benzaldehyde (B42025) structure significantly alters its electronic properties and reactivity, providing chemists with a versatile scaffold for constructing more complex molecules. Historically, the synthesis of various dichlorobenzaldehyde isomers has been a subject of interest, with numerous methods developed for their preparation. These methods often involve the chlorination of toluene (B28343) derivatives followed by oxidation or hydrolysis. rug.nlgoogle.com The resulting dichlorobenzaldehydes have found applications as intermediates in the manufacturing of dyes, agricultural chemicals, and pharmaceuticals. chemimpex.comorgsyn.org The specific substitution pattern of the chlorine atoms on the benzene (B151609) ring dictates the reactivity of the aldehyde group and the potential for further functionalization, making each isomer a unique tool in the synthetic chemist's arsenal.
Current Research Landscape of 2,5-Dichlorobenzaldehyde
Current research on this compound highlights its role as a crucial intermediate in the synthesis of a variety of functional molecules. Its applications span across pharmaceuticals, agrochemicals, and material science.
In the realm of pharmaceutical chemistry , this compound is a key starting material for the synthesis of compounds with potential therapeutic activities. It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs. chemimpex.com The compound's aldehyde group readily undergoes condensation reactions, such as the formation of Schiff bases, which are known to exhibit a wide range of biological activities. nih.govinternationalpolicybrief.org For instance, Schiff bases derived from substituted benzaldehydes are being investigated for their antimicrobial and anticancer properties. nih.govnih.gov
In the agrochemical industry , this compound serves as a precursor for the development of certain pesticides. chemimpex.com The presence of chlorine atoms in the molecule can contribute to the biological activity and stability of the final agrochemical product.
Furthermore, this compound is employed in organic synthesis to create complex molecular architectures. chemimpex.com Its reactivity allows for its participation in various chemical transformations, making it a valuable tool for researchers. A notable synthesis of this compound itself involves the oxidation of 2,5-dichlorobenzyl alcohol using cobalt ferrite (B1171679) nanoparticles as a catalyst in an aqueous medium. chemicalbook.com
The physical and chemical properties of this compound are well-documented and are crucial for its application in these research areas.
Academic Research Gaps and Future Directions for this compound
Despite its established utility, there are several areas where further research on this compound could be beneficial. A significant portion of the current research focuses on its role as a synthetic intermediate. A potential future direction would be to explore the intrinsic biological activities of this compound and its simple derivatives more thoroughly. While its downstream products are investigated for medicinal properties, the parent aldehyde itself may possess unexamined bioactivities.
Another avenue for future research lies in the development of more sustainable and efficient synthetic methodologies for its production and its derivatives. While methods exist, the principles of green chemistry encourage the continuous search for milder reaction conditions, less hazardous reagents, and improved atom economy. rug.nl
The exploration of this compound in material science is another promising area. Its rigid, dichlorinated aromatic structure could be incorporated into polymers or other materials to impart specific properties such as thermal stability or flame retardancy. chemimpex.com
Finally, there is a need for more in-depth computational studies on the reactivity and reaction mechanisms involving this compound. dntb.gov.ua A deeper theoretical understanding can guide the rational design of new synthetic routes and the prediction of the properties of novel derivatives, accelerating the discovery of new applications.
Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXHYMZMVMNDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212992 | |
| Record name | 2,5-Dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6361-23-5 | |
| Record name | 2,5-Dichlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 2,5 Dichlorobenzaldehyde
Established Synthetic Routes for 2,5-Dichlorobenzaldehyde
Bromination and Hydrolysis of 2,5-Dichlorotoluene (B98588) to 2,5-Dichlorobenzylidene Dibromide and Subsequent Hydrolysis
The synthesis of this compound can be achieved through a two-step process starting from 2,5-dichlorotoluene. The first step involves the bromination of the methyl group of 2,5-dichlorotoluene to form 2,5-dichlorobenzylidene dibromide. This intermediate is then subjected to hydrolysis to yield the final product, this compound.
This classical approach, while effective, is representative of traditional halogenation and hydrolysis sequences in organic synthesis. The conditions for bromination typically involve free radical initiators or UV light to facilitate the reaction at the benzylic position. The subsequent hydrolysis of the dibromide to the aldehyde is a standard transformation.
Sommelet Reaction for the Conversion of 2,5-Dichlorobenzylchloride to this compound
The Sommelet reaction provides a method for converting 2,5-dichlorobenzyl chloride into this compound. union.edu This reaction utilizes hexamethylenetetramine (hexamine) and water to achieve the transformation. wikipedia.orgsciencemadness.org The process begins with the reaction of 2,5-dichlorobenzyl chloride with hexamine to form a quaternary ammonium (B1175870) salt. union.eduwikipedia.org This salt is then hydrolyzed to produce the desired aldehyde. wikipedia.orgsciencemadness.org
The reaction is formally an oxidation of the carbon atom in the benzyl (B1604629) halide. wikipedia.org While the Sommelet reaction is a known method, it has been reported to result in low yields for the synthesis of this compound, with one study noting a yield of only 10%. union.edu
Reaction Scheme:
Step 1: Salt Formation: 2,5-dichlorobenzyl chloride reacts with hexamethylenetetramine in a solvent like chloroform. union.edu
Step 2: Hydrolysis: The resulting quaternary ammonium salt is hydrolyzed, often in the presence of an acid, to yield this compound. wikipedia.org
Oxidation of 2,5-Dichlorobenzyl Alcohol utilizing Cobalt Ferrite (B1171679) Magnetic Nanoparticles and Oxone
A greener and more efficient method for the synthesis of this compound involves the oxidation of 2,5-dichlorobenzyl alcohol. This process uses cobalt ferrite (CoFe2O4) magnetic nanoparticles as a catalyst and Oxone as the oxidizing agent in water. chemicalbook.comresearchgate.net This approach is notable for its environmentally friendly conditions, operating at room temperature and using water as a solvent. chemicalbook.com
The cobalt ferrite nanoparticles act as a recyclable catalyst, which can be easily separated from the reaction mixture using an external magnet. researchgate.net The reaction demonstrates high selectivity for the aldehyde, with a reported yield of 88%. chemicalbook.com
Experimental Conditions:
| Parameter | Value |
|---|---|
| Starting Material | 2,5-dichlorobenzyl alcohol |
| Catalyst | Cobalt ferrite (CoFe2O4) magnetic nanoparticles |
| Oxidant | Oxone |
| Solvent | Water |
| Temperature | 20°C |
| Reaction Time | 0.75 hours |
Vilsmeier Reaction in the Synthesis of Dichlorobenzaldehydes, including potential byproducts
The Vilsmeier-Haack reaction is a formylation method that can be used to introduce a formyl group onto an aromatic ring, which is particularly effective for electron-rich arenes. tcichemicals.comwikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl3). tcichemicals.comwikipedia.org The active electrophile, a chloroiminium ion, then attacks the aromatic ring. wikipedia.org Subsequent hydrolysis of the resulting iminium ion intermediate yields the aryl aldehyde. tcichemicals.comwikipedia.org
For the synthesis of dichlorobenzaldehydes, the starting material would be a dichlorobenzene. However, the success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the substrate. tcichemicals.com Electron-withdrawing chloro groups on the benzene (B151609) ring would deactivate it towards electrophilic substitution, potentially making this route less efficient for producing this compound compared to substrates with electron-donating groups. wikipedia.org
Potential byproducts can arise from the reaction, especially in complex systems. For instance, in reactions with corroles, the Vilsmeier reagent has been observed to attack the inner core of the macrocycle, leading to N-substituted products. mdpi.com While not directly applicable to dichlorobenzene, this illustrates the potential for alternative reaction pathways.
Advanced Synthetic Approaches and Green Chemistry Principles in this compound Production
Catalytic Bromination-Oxidation Methods for Dichlorobenzaldehydes
In the pursuit of more sustainable and efficient synthetic methods, catalytic bromination-oxidation processes represent a significant advancement. These methods often align with the principles of green chemistry by utilizing catalytic amounts of reagents and employing safer oxidants. epa.govnih.gov
One such approach involves the photocatalytic oxidative benzylic bromination of dichlorotoluenes. For example, a process for the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene (B125461) has been developed using hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H2O2) as a green oxidant under light irradiation in a microchannel reactor. nih.gov This method is noted for its safety and high efficiency, achieving a high conversion of the starting material and a good yield of the benzyl bromide. nih.gov The resulting benzyl bromide can then be hydrolyzed to the corresponding benzaldehyde (B42025). This approach avoids the use of elemental bromine, which is hazardous, and minimizes waste. epa.govnih.gov
The principles of green chemistry emphasize waste prevention, atom economy, and the use of less hazardous chemicals. epa.govacs.org The use of recyclable catalysts, such as the cobalt ferrite nanoparticles mentioned previously, and the replacement of hazardous reagents with greener alternatives like H2O2 are key aspects of modern synthetic strategies. researchgate.netnih.govacs.org
Supercritical Fluid Chromatography in Synthesis and Purification
Supercritical Fluid Chromatography (SFC) is an advanced purification technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. wikipedia.orgteledynelabs.com This method serves as a powerful alternative to traditional high-performance liquid chromatography (HPLC), particularly for the purification of low to moderate molecular weight molecules like this compound. wikipedia.org SFC is considered a form of normal phase chromatography and is prized for its efficiency, reduced solvent consumption, and applicability in the pharmaceutical and chemical industries for both chiral and achiral separations. wikipedia.orgdedietrich.com
The principle of SFC is similar to HPLC, where a sample mixture is passed through a stationary phase column. wikipedia.org However, the use of supercritical CO₂, often mixed with a co-solvent like methanol (B129727) or ethanol, provides unique advantages. teledynelabs.com Supercritical fluids possess properties intermediate between those of a liquid and a gas, exhibiting liquid-like solvating power and gas-like low viscosity and high diffusivity. dedietrich.com This results in faster separations and reduced backpressure compared to liquid chromatography. wikipedia.org For a compound such as this compound, SFC offers a sustainable purification method that minimizes the use of toxic organic solvents, reduces waste, and lowers energy costs, ensuring a high-purity final product with no residual solvent contamination. dedietrich.com
Table 1: Comparison of Purification Techniques
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Mobile Phase | Supercritical CO₂ with co-solvents (e.g., methanol) wikipedia.orgteledynelabs.com | Organic solvents (e.g., acetonitrile, methanol), water, buffers |
| Environmental Impact | Lower; uses recycled CO₂, less organic solvent waste dedietrich.com | Higher; generates significant organic solvent waste |
| Separation Speed | Faster due to low viscosity and high diffusivity of mobile phase teledynelabs.com | Slower due to higher viscosity of liquid mobile phases |
| Operating Pressure | High pressure required to maintain supercritical state wikipedia.org | High pressure required to pump liquid through the column |
| Cost | Lower operating costs due to cheaper mobile phase and less waste disposal dedietrich.com | Higher operating and disposal costs for solvents |
| Applications | Purification of low-to-moderate MW compounds, chiral separations wikipedia.org | Wide range of applications, including analysis and purification |
Solvent-Free Synthesis Techniques for this compound Derivatives
Solvent-free synthesis, a key principle of green chemistry, aims to reduce pollution and cost by eliminating the need for conventional solvents. researchgate.net These reactions often proceed more efficiently and selectively than their solution-based counterparts, as the tight and regular arrangement of molecules in a solid state can facilitate the reaction. researchgate.net For the synthesis of derivatives from aldehydes like this compound, solvent-free techniques typically involve grinding or heating solid reactants together, sometimes with a catalytic agent.
For example, the synthesis of chalcone (B49325) derivatives can be achieved through a solvent-free aldol (B89426) condensation by grinding a benzaldehyde derivative with a ketone (e.g., acetophenone) and a solid base like sodium hydroxide. arkat-usa.org Similarly, other derivatives such as imines or Schiff bases can be prepared by reacting the aldehyde with an amine under solvent-free conditions. Microwave irradiation is often combined with solvent-free conditions to further accelerate reactions, as seen in the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters, which proceeds rapidly without any solvent. researchgate.netnih.gov This approach offers significant advantages, including simplified processing, easier purification of the product, and reduced environmental impact. researchgate.net
Table 2: Examples of Solvent-Free Synthesis of Aldehyde Derivatives
| Derivative Type | Reactants | Conditions | General Outcome |
|---|---|---|---|
| Chalcones | Benzaldehyde derivative, Acetophenone (B1666503), Sodium Hydroxide | Grinding with mortar and pestle arkat-usa.org | High yield, minimal waste, simple isolation arkat-usa.org |
| Thiazolidinones | Aromatic aldehyde, Aromatic amine, Mercaptoacetic acid | Microwave irradiation in toluene (B28343) (low-solvent) or solvent-free arkat-usa.org | Dramatically reduced reaction times compared to conventional heating arkat-usa.org |
| Piperazinediones | N-Boc dipeptide esters | Microwave irradiation, no solvent researchgate.netnih.gov | Rapid, one-pot deprotection and cyclization with high yields nih.gov |
Microwave-Assisted Synthesis in this compound Chemistry
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, significantly accelerating reaction rates and often improving product yields. readarticle.org This technique utilizes microwave energy to heat the reaction mixture directly and efficiently through dielectric heating, which involves the interaction of the oscillating electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction) in the sample. readarticle.org This internal, rapid heating can lead to reaction times of minutes, compared to hours or days with conventional reflux heating. arkat-usa.org
In the context of this compound chemistry, microwave irradiation is particularly effective for synthesizing heterocyclic derivatives. For instance, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones from aromatic aldehydes (including 2,6-dichlorobenzaldehyde), aromatic amines, and 2-mercaptoacetic acid shows a dramatic reduction in reaction time from 48 hours under conventional reflux to just 12 minutes using microwave heating. arkat-usa.org Similarly, the synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide (B146897) benefits from microwave assistance. researchgate.net The synthesis of pyrrolo[2,3-d] pyrimidine (B1678525) derivatives from chloro-substituted benzaldehydes also highlights the efficiency of this method. readarticle.org These examples demonstrate that microwave-assisted synthesis is a powerful tool for the rapid and efficient construction of complex molecules derived from this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolidinone Derivatives
| Method | Reaction Time | Yield (for 3a*) | Solvent |
|---|---|---|---|
| Conventional Heating | 48 hours arkat-usa.org | Not specified, generally lower | Toluene arkat-usa.org |
| Microwave Irradiation | 12 minutes arkat-usa.org | 72% arkat-usa.org | Toluene arkat-usa.org |
\Derivative 3a is 2-(2,6-Dichlorophenyl)-3-(3-methylphenyl)-1,3-thiazolidin-4-one, synthesized from 2,6-dichlorobenzaldehyde (B137635).* arkat-usa.org
Mechanism and Kinetics of this compound Formation Reactions
The formation of this compound typically proceeds through the halogenation of an aromatic precursor followed by the oxidation of a methyl or benzyl group to an aldehyde. Understanding the mechanisms and kinetics of these fundamental steps is crucial for optimizing the synthesis.
Mechanistic Insights into Halogen (Bromine/Chlorine) Integration in Aromatic Systems
The introduction of chlorine atoms onto a benzene ring to form precursors like dichlorotoluene is achieved through electrophilic aromatic substitution. wikipedia.orglibretexts.org Although the provided outline specifies bromine integration, the mechanism for chlorination is analogous and directly relevant to the synthesis of this compound. wikipedia.org The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen. libretexts.orgmasterorganicchemistry.com
The mechanism proceeds in three primary steps:
Formation of a Strong Electrophile : The Lewis acid catalyst reacts with molecular chlorine (Cl₂) to form a highly electrophilic complex, which polarizes the Cl-Cl bond and generates a potent electrophile that can be represented as Cl⁺. libretexts.orglibretexts.org
Nucleophilic Attack and Formation of the Sigma Complex : The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic chlorine atom. masterorganicchemistry.com This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This is the slow, rate-determining step of the reaction. libretexts.org
Deprotonation to Restore Aromaticity : A weak base, such as the FeCl₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new chlorine atom. masterorganicchemistry.comlibretexts.org This regenerates the stable aromatic ring, now substituted with a chlorine atom, and restores the catalyst.
Oxidation Dynamics in Aldehyde Group Formation
The aldehyde group of this compound is typically formed by the oxidation of the corresponding methyl group on 2,5-dichlorotoluene or, more directly, from 2,5-dichlorobenzyl alcohol. The oxidation of a benzyl alcohol to a benzaldehyde is a well-studied transformation.
When strong oxidizing agents like acid permanganate (B83412) or bromine are used, the mechanism is believed to involve the rate-determining transfer of a hydride ion from the alcohol's carbon atom to the oxidant. rsc.orgrsc.org For instance, studies on the oxidation of benzyl alcohol with bromine indicate that the reaction rate is significantly influenced by substituents on the aromatic ring, with a large negative ρ value (-2.29) suggesting the development of a positive charge at the benzylic carbon in the transition state, consistent with hydride removal. rsc.org A substantial kinetic isotope effect (kH/kD = 4.1) further supports that the C-H bond is broken in the rate-determining step. rsc.org
Alternatively, catalytic aerobic oxidation pathways often proceed through free-radical mechanisms. For example, cobalt-catalyzed oxidation of benzyl alcohol involves the generation of radical species, and the reaction kinetics can often be described by the Michaelis–Menten model, indicating the formation of an enzyme-substrate-like complex between the catalyst and the alcohol. gdut.edu.cn
Kinetic Studies of Key Reaction Steps
Kinetic studies provide quantitative data on reaction rates, activation energies, and the influence of various parameters, which are essential for process optimization.
For the oxidation of the precursor , studies on benzyl alcohol oxidation by acid permanganate found the reaction to be first order with respect to both the alcohol and the permanganate. rsc.org The reaction is accelerated by electron-releasing groups on the benzene ring, with a Hammett reaction constant (ρ) of –1.76, and exhibits a kinetic isotope effect (kH/kD) of 2.70, confirming C-H bond cleavage in the rate-determining step. rsc.org Similarly, the oxidation by bromine in an acetic acid-water solvent showed a ρ value of –2.29. rsc.org The activation energy for the oxidation of benzyl alcohol using a sulfated Fe-TiO₂ catalyst was found to be 7.31 kcal/mol, with the reaction being first order with respect to the alcohol. begellhouse.com
For the formation of the precursor via halogenation, kinetic studies of the photo-chlorination of 2,4-dichlorotoluene (B165549) to form 2,4-dichloro benzal chloride (a related isomer) showed that the process follows a kinetic model of dxC/dt = -k*xC, with the rate constant k increasing with temperature. researchgate.net Kinetic investigations into the catalytic oxidation of mono-halogenated benzenes over V₂O₅–WO₃/TiO₂ catalysts indicate a complex mechanism involving mass transport and chemical transformation, following a two-stage redox model. academie-sciences.fr
Table 4: Summary of Kinetic Parameters for Benzaldehyde Formation Reactions
| Reaction | Oxidant/Catalyst | Kinetic Finding | Reaction Constant (ρ) | Activation Energy (Ea) | Source |
|---|---|---|---|---|---|
| Oxidation of Benzyl Alcohol | Acid Permanganate | First order in alcohol and oxidant; C-H cleavage is rate-determining. | -1.76 | - | rsc.org |
| Oxidation of Benzyl Alcohol | Bromine | Hydride ion removal is rate-determining. | -2.29 | - | rsc.org |
| Oxidation of Benzyl Alcohol | Sulfated Fe-TiO₂ / H₂O₂ | First order in benzyl alcohol. | - | 7.31 kcal/mol | begellhouse.com |
| Aerobic Oxidation of Benzyl Alcohol | Cobalt Porphyrin | Follows Michaelis-Menten kinetics. | - | - | gdut.edu.cn |
| Photo-chlorination of 2,4-dichlorotoluene | Chlorine / UV light | dxC/dt = -k*xC | - | 82.6 kJ/mol (for PVC chlorination) | researchgate.net |
Derivatization and Functionalization of this compound
The derivatization of this compound is a critical step in the synthesis of numerous organic compounds. The following sections outline specific reaction pathways and the resulting molecular structures.
Reactions with Hydrazine (B178648) Hydrate to form Hydrazine Derivatives
The reaction of aldehydes and ketones with hydrazine and its derivatives is a fundamental process in organic chemistry, often leading to the formation of hydrazones. orgsyn.orgnih.gov In a typical procedure, this compound is reacted with hydrazine hydrate, often in a solvent like ethanol. orgsyn.org This condensation reaction can be performed under various conditions, including at room temperature or with gentle heating, and sometimes with the addition of a catalytic amount of acid. mdpi.comresearchgate.net The initial product is the corresponding hydrazone, which can be further reacted to synthesize more complex heterocyclic compounds. orgsyn.org The use of an excess of hydrazine can help to drive the reaction towards the desired mono-hydrazone product and can also be used to equilibrate a mixture of mono- and bis-hydrazones to favor the former. orgsyn.org
Table 1: Synthesis of Hydrazine Derivatives from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Hydrazine Hydrate | (2,5-Dichlorobenzylidene)hydrazine | Ethanol, heat orgsyn.org |
Note: This table is a representation of a typical reaction and specific conditions may vary based on the desired final product and scale of the reaction.
Condensation Reactions with Substituted Acetophenones to form Chalcones
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which involves the reaction of a benzaldehyde derivative with an acetophenone derivative. ijarsct.co.inscispace.com This base-catalyzed aldol condensation is a common method for preparing chalcones. ijarsct.co.in For the synthesis of chalcones from this compound, the aldehyde is treated with a substituted acetophenone in the presence of a base, such as sodium hydroxide, in an alcoholic solvent like ethanol. ijarsct.co.inyoutube.com The reaction typically proceeds at room temperature. ijarsct.co.in The resulting chalcone structure incorporates the 2,5-dichlorophenyl group from the aldehyde. youtube.com
Table 2: Synthesis of Chalcones from this compound
| Reactant 1 | Reactant 2 | Product Type | Catalyst |
| This compound | Substituted Acetophenone | Chalcone | Sodium Hydroxide ijarsct.co.inyoutube.com |
Note: The specific substituted acetophenone used will determine the final structure of the chalcone.
Synthesis of Hydrazone Products via Reaction with Nitrophenyl Hydrazines
The reaction between this compound and nitrophenyl hydrazines, such as 4-nitrophenyl hydrazine, results in the formation of the corresponding hydrazone products. discoveryjournals.org These reactions can be carried out under both solvent-based conditions, often with an acid catalyst like glacial acetic acid in ethanol, or under solvent-free conditions at room temperature. discoveryjournals.org The solvent-based method has been reported to give higher yields, while the solvent-free approach offers advantages in terms of faster reaction times and greener chemistry. discoveryjournals.org The reactivity in these condensations is influenced by the electronic nature of the aldehyde, with electron-deficient aldehydes generally showing higher reactivity. discoveryjournals.org
Table 3: Synthesis of Hydrazones from this compound and Nitrophenyl Hydrazines
| Reactant 1 | Reactant 2 | Condition 1 | Condition 2 |
| This compound | 4-Nitrophenyl Hydrazine | Acid-catalyzed, solvent-based | Solvent-free, room temperature discoveryjournals.org |
Note: Yields and reaction times can vary significantly between the two conditions.
Formation of Benzo[f]chromene Derivatives via Reaction with Naphthols and Malononitrile (B47326)
A one-pot, three-component reaction involving an aromatic aldehyde, a naphthol (such as 2-naphthol), and malononitrile can be used to synthesize benzo[f]chromene derivatives. rsc.orgrsc.org In the case of this compound, this reaction leads to the formation of 3-amino-1-(2,5-dichlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com The reaction mechanism is thought to proceed through an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the naphthol and subsequent intramolecular cyclization. rsc.org This synthesis has been shown to be effective in producing compounds with potential biological activity. mdpi.com
Table 4: Synthesis of Benzo[f]chromene Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| This compound | 2-Naphthol | Malononitrile | 3-Amino-1-(2,5-dichlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile mdpi.com |
Note: The reaction can be catalyzed by a basic organocatalyst and can be performed under solvent-free or aqueous conditions. rsc.org
Derivatization for Analytical Detection and Characterization
Chemical derivatization is a technique used to modify a compound to make it more suitable for analysis, for instance, by high-performance liquid chromatography (HPLC). sdiarticle4.com For aldehydes like this compound, derivatization can enhance detectability by introducing a chromophore or fluorophore. sdiarticle4.com Reagents such as benzoyl chloride can be used to create derivatives that are more easily detected. sdiarticle4.comchemrxiv.org For example, this compound itself can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and an acid like phosphoric acid. sielc.com The creation of derivatives can improve separation and ionization efficiency in techniques like LC-MS/MS, allowing for more sensitive detection. ddtjournal.com
Nucleophilic Addition and Substitution Reactions
The carbonyl group in this compound is electrophilic, making it susceptible to nucleophilic addition reactions. pressbooks.pubmasterorganicchemistry.com This is a fundamental reaction type for aldehydes and ketones. pressbooks.publibretexts.org A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol. pressbooks.pub Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. pressbooks.pub The presence of electron-withdrawing chlorine atoms on the benzene ring of this compound increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. While direct nucleophilic aromatic substitution on the dichlorinated ring is less common under standard conditions, the primary reactivity of this compound is dominated by additions to the aldehyde group.
Spectroscopic and Computational Investigations of 2,5 Dichlorobenzaldehyde
Advanced Spectroscopic Characterization Techniques
The molecular structure and properties of 2,5-dichlorobenzaldehyde are meticulously investigated using a suite of advanced spectroscopic and analytical techniques. These methods provide a comprehensive understanding of the compound's vibrational, electronic, and structural characteristics.
Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy
The analysis of these spectra is often supported by normal coordinate analysis and quantum chemical calculations, which help in the precise assignment of the observed vibrational bands to specific molecular motions. These studies are crucial for understanding the influence of the chloro and aldehyde substituents on the benzene (B151609) ring's vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the aldehydic proton. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the aldehyde group.
The ¹³C NMR spectrum provides information on the carbon skeleton. rsc.org The chemical shifts of the carbon atoms in the benzene ring and the carbonyl carbon are diagnostic of the substitution pattern and electronic effects within the molecule. rsc.org Specific data for this compound can be found in various chemical databases and literature. ambeed.com
Table 1: NMR Data for this compound
| Nucleus | Chemical Shift (ppm) |
| ¹H | Data not available in search results |
| ¹³C | Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The technique provides a precise molecular weight of 175.01 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak (M+) is observed, confirming the compound's elemental composition. The fragmentation pattern, resulting from the ionization process, offers valuable structural information. For instance, GC-MS analysis reveals characteristic fragments that can be attributed to the loss of specific groups from the parent molecule. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₇H₄Cl₂O |
| Molecular Weight | 175.01 g/mol nih.gov |
| Monoisotopic Mass | 173.963920 Da nih.gov |
Quantum Chemical and Computational Studies
To complement experimental findings and gain deeper insights into the electronic structure and properties of this compound, quantum chemical and computational methods are employed.
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization
Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and various molecular properties of chemical compounds. For this compound, DFT calculations, often using functionals like B3LYP, can be performed to determine the most stable molecular structure. mdpi.com These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data obtained from X-ray diffraction. mdpi.com Furthermore, DFT calculations are instrumental in predicting vibrational frequencies, which aids in the assignment of experimental FT-IR and FT-Raman spectra. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's chemical reactivity and electronic transitions. mdpi.com
HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's electron-donating and accepting capabilities, as well as its potential for intramolecular charge transfer.
Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. For instance, in a study of a derivative of this compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the HOMO and LUMO energies were calculated to be -5.947 eV and -2.389 eV, respectively. mdpi.com This energy gap is indicative of the molecule's capacity to donate electrons in biological interactions. mdpi.com The distribution of HOMO and LUMO across the molecular structure highlights the pathways for intramolecular charge transfer. mdpi.com
The energy of the HOMO is directly related to the ionization potential of a molecule, while the LUMO energy corresponds to its electron affinity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net The electron-withdrawing nature of the aldehyde group in benzaldehyde (B42025) derivatives tends to lower the HOMO energy level. In the case of 3-bromo-2,5-dichlorobenzaldehyde, the HOMO and LUMO energies have been estimated using DFT (B3LYP) to be approximately -8.5 eV and -1.2 eV, respectively.
Mulliken Population Analysis and Charge Distributions
Mulliken population analysis is a computational method used to determine the partial atomic charges within a molecule, offering insights into the distribution of electrons and the nature of chemical bonds. uni-muenchen.de This analysis is performed on the optimized molecular geometry and can reveal how charge is distributed across the atoms.
In substituted benzaldehydes, the distribution of charge is significantly influenced by the nature and position of the substituents on the aromatic ring. For example, in a study involving sulfonylbis(N-(substituted-dichlorobenzylidene) anilines), Mulliken atomic charge analysis was conducted using the B3LYP/6-31G(d,p) basis set to understand the charge distribution within the molecules. semanticscholar.org
The calculation of atomic charges plays a vital role in applying quantum mechanical calculations to molecular systems. semanticscholar.org Molecular electrostatic potential (MEP) maps, which are derived from charge distribution calculations, can highlight electron-rich and electron-deficient regions of a molecule. For a related compound, 3-bromo-2,5-dichlorobenzaldehyde, MEP maps indicate that the aldehyde oxygen and chlorine atoms are electron-rich, while the aromatic ring carbons adjacent to the halogens are electron-deficient. This information is predictive of the molecule's reactivity in various chemical reactions.
It is important to note that the results of Mulliken population analysis can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de Despite this, it remains a widely used tool for qualitatively understanding charge distribution in molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed description of the electron density in terms of localized bonds and lone pairs, corresponding to the familiar Lewis structure representation of a molecule. uni-muenchen.deq-chem.com This method transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de The analysis of donor-acceptor interactions within the NBO framework allows for the quantification of hyperconjugative and intramolecular charge transfer effects. wisc.edu
NBO analysis provides insights into the hybridization of atomic orbitals contributing to a bond and the polarization of these bonds. wisc.edu For example, in a generic sigma (C-O) bond, the analysis can determine the percentage contribution of each atom to the bond and the sp-hybridization character of the atomic orbitals involved. uni-muenchen.de
A key feature of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these interactions is calculated using second-order perturbation theory. wisc.edu These energies quantify the extent of electron delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital. For instance, the interaction between a nitrogen lone pair and an antiperiplanar C-H antibond can be quantified in terms of kcal/mol, indicating the strength of this hyperconjugative interaction. wisc.edu
The total electron density is largely described by the Lewis-type NBOs, with minor contributions from non-Lewis orbitals, which represent deviations from the idealized localized Lewis structure. wisc.edu NBO analysis is a valuable method for understanding the electronic structure and bonding in detail. faccts.de
Computational Prediction of Spectroscopic Properties
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR) and Raman spectra. elixirpublishers.com By performing vibrational frequency calculations, typically using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. elixirpublishers.com
These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. elixirpublishers.com For example, in the study of 2-hydroxy-3,5-dichlorobenzaldehyde, computational methods were used to analyze its vibrational spectra. elixirpublishers.com The agreement between the simulated and experimental spectra provides confidence in the accuracy of the computational model and the vibrational assignments. elixirpublishers.com
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. elixirpublishers.com These calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other limitations of the computational method. The total energy distribution (TED) analysis can then be used to provide a detailed assignment of each vibrational mode to specific internal coordinates of the molecule. elixirpublishers.com
In addition to vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). elixirpublishers.com This allows for the investigation of electronic transitions and the nature of the excited states of the molecule.
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is widely used in drug discovery and molecular biology to understand the interaction between a ligand and a protein receptor at the atomic level. researchgate.net
In the context of this compound derivatives, molecular docking simulations have been employed to investigate their potential biological activity. For example, a synthesized derivative, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, was studied for its interaction with DNA methyltransferase 1. bohrium.comresearchgate.net The results of such simulations can provide insights into the binding mode and affinity of the compound within the active site of the target protein.
The process typically involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed in various positions and orientations within the receptor's binding site, and a scoring function is used to estimate the binding energy for each pose. The pose with the lowest energy is generally considered to be the most likely binding mode.
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Topological Electron Density Analysis (QTAIM, NCI methods)
The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are computational methods used to analyze the electron density topology to understand chemical bonding and intermolecular interactions. up.ac.za
QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. mdpi.com The analysis focuses on the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. mdpi.com The characteristics of the electron density at these points can be used to classify the nature of the chemical bond (e.g., covalent vs. ionic).
The NCI method is particularly useful for visualizing and characterizing weak, non-covalent interactions. up.ac.za It identifies regions of low electron density with a low reduced density gradient (RDG). up.ac.za These regions are then colored based on the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, which distinguishes between stabilizing (attractive) and destabilizing (repulsive) interactions. up.ac.za
In a study of a derivative of this compound, both QTAIM and NCI analyses were performed to investigate intramolecular forces. mdpi.com The QTAIM analysis identified bond critical points and ring critical points, while the NCI analysis provided a visual representation of the non-covalent interactions within the molecule. mdpi.com These methods are powerful tools for gaining a deeper understanding of the subtle electronic effects that govern molecular structure and reactivity. researchgate.net
Applications of 2,5 Dichlorobenzaldehyde in Advanced Organic Synthesis
Precursor in Pharmaceutical Synthesis
The structural features of 2,5-Dichlorobenzaldehyde make it a significant precursor in the synthesis of pharmaceuticals. It serves as a foundational component for constructing the core structures of various therapeutic agents. Its role is particularly notable in the development of drugs for treating a range of conditions, from cancer to inflammation. sigmaaldrich.comprecedenceresearch.com
Building Block for Anticancer Drugs
This compound serves as a key building block in the synthesis of novel compounds with potential anticancer activities. scirp.orgnih.gov The aldehyde functional group allows for its incorporation into larger, more complex molecular architectures, including heterocyclic systems known for their pharmacological properties. nih.gov
Research has focused on synthesizing derivatives, such as hydrazones, from aromatic aldehydes like this compound. These synthesized compounds are then evaluated for their antiproliferative activity against various cancer cell lines, such as liver and breast cancer cells. scirp.org The synthesis of 2,5-diketopiperazines (DKPs), a class of compounds investigated for their anticancer properties, can also involve aldehyde precursors in their synthetic pathways. nih.gov The general strategy involves using the aldehyde to form new carbon-nitrogen bonds, leading to the creation of scaffolds for potential new anticancer drugs. scirp.orgnih.gov
Intermediate for Anti-inflammatory and Analgesic Drugs
In the search for new anti-inflammatory and analgesic agents, this compound functions as a crucial intermediate. Halogenated aromatic structures are integral to many anti-inflammatory drugs, and this compound provides a ready source for this motif. precedenceresearch.com It is used in the synthesis of complex heterocyclic molecules, such as benzothiazole (B30560) derivatives, which have shown promising anti-inflammatory and analgesic activities in preclinical studies. nih.gov
The synthesis often involves reacting the aldehyde with other molecules to build a core structure that can interact with biological targets responsible for pain and inflammation. nih.govnih.gov For example, it can be a starting point for producing compounds like (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid, which has demonstrated potent analgesic and anti-inflammatory effects in animal models. nih.gov
Precursor in Drug Discovery and Development
Beyond specific drug classes, this compound is a valuable precursor in the broader field of drug discovery and development. sigmaaldrich.comchemicalbook.com Its utility as a chemical intermediate allows for its use in creating libraries of novel compounds for high-throughput screening. The synthesis of Active Pharmaceutical Ingredients (APIs) often relies on versatile building blocks like this aldehyde. precedenceresearch.com Furthermore, its defined structure makes it suitable for use in studies related to pharmacokinetics, which is a critical aspect of the drug development process. sielc.com
Synthesis of Hydrazine (B178648) Derivatives for Medicinal Chemistry
A significant application of this compound in medicinal chemistry is in the synthesis of hydrazine derivatives, particularly hydrazones. researchgate.net These compounds are formed through the condensation reaction between the aldehyde group of this compound and a hydrazine.
This reaction is a straightforward method for creating a Schiff base, which contains a carbon-nitrogen double bond (azomethine group). researchgate.net Hydrazones are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. nih.govresearchgate.net The synthesis of these derivatives is a key step in developing new therapeutic agents. researchgate.netorganic-chemistry.org
Table 1: Synthesis of Hydrazone from this compound
| Reactant 1 | Reactant 2 | Product Class | Key Bond Formed |
| This compound | Hydrazine (or derivative) | Hydrazone | Imine (C=N) |
Role in Agrochemical and Pesticide Development
In the agrochemical sector, halogenated aromatic compounds are fundamental to the design of effective pesticides and herbicides. researchgate.netnih.gov this compound serves as an important intermediate in the synthesis of active ingredients for crop protection products. The presence of chlorine atoms on the benzene (B151609) ring can enhance the biological activity and stability of the final pesticide formulation. precedenceresearch.com The world's ability to produce sufficient food is heavily reliant on the use of pesticides to prevent significant crop losses from pests and weeds. researchgate.netnih.gov The development of new and effective agrochemicals is an ongoing process where versatile intermediates like this compound play a crucial role.
Utilization in Specialty Chemicals and Materials Science
The utility of this compound extends to the synthesis of specialty chemicals and advanced materials. It can be chemically transformed into other useful compounds, such as 2,5-disulfonic acid benzaldehyde (B42025), through reactions that replace the chlorine atoms with sulfonic acid groups. google.com Furthermore, derivatives of this aldehyde can serve as starting materials for polymer synthesis. For instance, related compounds like 2,5-dichlorobenzophenones are used as precursors in the creation of polymers, highlighting the potential of this compound as a monomer or a precursor to monomers in materials science. google.com
Development of Dyes and Fragrances
This compound is utilized as a key intermediate in the synthesis of various specialty chemicals, including dyes and fragrances. chemimpex.com The aldehyde functional group is highly reactive and allows for its incorporation into larger, more complex molecular structures that characterize dyestuffs and scent molecules.
In the synthesis of dyes, aromatic aldehydes like this compound can serve as precursors to triphenylmethane (B1682552) dyes and other colorants. The condensation reaction between the aldehyde and aromatic compounds, such as anilines or phenols, is a fundamental step in forming the chromophore structure responsible for the color. While specific examples for this compound are proprietary, its role as a building block is established in the fine chemicals industry. chemimpex.com
Similarly, in the fragrance industry, this compound acts as a precursor for creating molecules with specific olfactory properties. The transformation of the aldehyde group and modification of the aromatic ring structure allow for the synthesis of a diverse range of aroma chemicals. chemimpex.com
Innovation in Specialty Polymers and Advanced Materials
The reactivity of this compound makes it a valuable monomer for the production of specialty polymers and advanced materials. chemimpex.com Its bifunctional nature, when considering the potential for reaction at the aldehyde group and modification of the dichlorinated ring, allows for its use in polycondensation reactions.
A significant application is in the synthesis of poly(azomethines), also known as polyimines or Schiff-base polymers. nih.govrsc.org These polymers are formed through the polycondensation of a dialdehyde (B1249045) with a diamine. This compound can be chemically converted into a dialdehyde derivative, which then reacts with aromatic or aliphatic diamines. The resulting poly(azomethines) are highly conjugated polymers with properties that make them promising candidates for a wide range of applications in electronics, optoelectronics, and energy storage. nih.govrsc.orgntu.edu.tw The incorporation of the dichloro-substituted aromatic ring can enhance the thermal stability and influence the electronic properties of the final polymer. ntu.edu.tw
These polymers are noted for their high thermal stability, excellent mechanical strength, and interesting optoelectronic properties. ntu.edu.tw The ability to tailor the structure by selecting different diamine co-monomers allows for the fine-tuning of the polymer's characteristics, such as solubility, glass-transition temperature, and charge-transport capabilities, making them suitable for use as high-performance polymers. ntu.edu.twsongwon.com
Synthesis of Complex Organic Molecules
This compound is a pivotal starting material for the synthesis of a wide array of complex and biologically significant organic molecules.
Formation of Pyrazoline Derivatives as Potential Antimalarial Agents
Pyrazoline derivatives represent an important class of heterocyclic compounds that have been investigated for a range of biological activities, including antimalarial properties. nih.govmdpi.comnih.gov A common synthetic route to these molecules involves the reaction of chalcones with hydrazines.
This compound serves as a key starting material for the synthesis of the necessary chalcone (B49325) precursors. The process begins with a Claisen-Schmidt condensation between this compound and a suitable acetophenone (B1666503) in the presence of a base, such as potassium hydroxide, to yield an α,β-unsaturated ketone known as a chalcone.
This chalcone intermediate is then subjected to a cyclization reaction with a hydrazine derivative, such as nicotinic acid hydrazide or phenylhydrazine, in a solvent like n-butanol under reflux conditions. nih.gov This step forms the five-membered pyrazoline ring. The resulting substituted pyrazoline derivatives have been evaluated for their efficacy against strains of P. falciparum, the parasite responsible for malaria. nih.govrsc.org Certain synthesized pyrazoline compounds have demonstrated significant antiplasmodial activity, sometimes greater than that of the standard drug chloroquine, making them promising leads for the development of new antimalarial agents. nih.govrsc.org
| Starting Materials | Intermediate | Final Product Class | Potential Application |
| This compound, Acetophenone | Substituted Chalcone | Pyrazoline Derivative | Antimalarial Agents |
| Substituted Chalcone, Nicotinic Acid Hydrazide | - | N-nicotinoyl-pyrazoline | Antimalarial Agents |
Synthesis of Fluorinated Compounds
The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, often enhancing their efficacy as pharmaceuticals or agrochemicals. nih.gov this compound can be used as a substrate for the synthesis of fluorinated benzaldehydes through a halogen-exchange (Halex) reaction. orgsyn.org
In this process, the chlorine atoms on the aromatic ring are replaced by fluorine atoms. This is typically achieved by heating the dichlorobenzaldehyde with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The reaction may be facilitated by a phase-transfer catalyst to enhance the reactivity of the fluoride salt.
The resulting fluorinated benzaldehydes, such as 2-chloro-5-fluorobenzaldehyde (B1362322) or 2,5-difluorobenzaldehyde, are valuable building blocks in their own right for the synthesis of more complex fluorinated compounds, including pharmaceuticals and specialty chemicals. nih.gov
| Substrate | Reagent | Solvent | Product |
| This compound | Potassium Fluoride (KF) | N-Methylpyrrolidone (NMP) | 2,5-Difluorobenzaldehyde |
Preparation of Substituted Azetidines
Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry as they are key components in a number of biologically active molecules. While direct synthesis examples using this compound are not prevalent in literature, its role as a precursor is clear through the formation of imines.
The synthesis of substituted azetidines can be achieved through [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction, between an imine and an alkene. ntu.edu.tw The required imine (or a Schiff base) is readily prepared by the condensation of this compound with a primary amine.
This imine, bearing the 2,5-dichlorophenyl group, can then undergo a photochemical or metal-catalyzed cycloaddition with an alkene to form the corresponding substituted azetidine (B1206935) ring. The specific substitution pattern on the final azetidine molecule can be controlled by the choice of the amine and alkene used in the synthesis. This modular approach allows for the creation of diverse libraries of azetidine-based scaffolds for drug discovery programs. songwon.com
Synthesis of Benzoimidazoles
Benzimidazoles are another class of heterocyclic compounds with a wide range of pharmaceutical applications, including antiviral and antimycobacterial activities. A primary and efficient method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde.
In this reaction, this compound is reacted with a substituted or unsubstituted o-phenylenediamine. The reaction typically proceeds by heating the two components in a suitable solvent, sometimes with an acid catalyst or an oxidizing agent to facilitate the final cyclization and aromatization to the benzimidazole (B57391) ring system.
This method directly yields a 2-(2,5-dichlorophenyl)-substituted benzimidazole. The substituents on the phenylenediamine starting material can be varied to produce a wide array of 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles. These compounds have been evaluated for their biological activities, with some showing potent in vitro activity against mycobacteria.
| Reactant 1 | Reactant 2 | Product Class |
| This compound | o-Phenylenediamine | 2-(2,5-Dichlorophenyl)benzimidazole |
Biological Activity and Mechanistic Investigations of 2,5 Dichlorobenzaldehyde and Its Derivatives
Anticancer Activities and Cellular Mechanisms
Derivatives of 2,5-Dichlorobenzaldehyde have demonstrated a range of anticancer activities, operating through diverse and specific cellular mechanisms. These include the direct inhibition of cancer cell growth, induction of programmed cell death, and interaction with key enzymes involved in epigenetic regulation.
Inhibition of Cancer Cell Proliferation by Binding to Survivin
Survivin is a key protein in cellular pathways, recognized as a member of the inhibitor of apoptosis protein (IAP) family. nih.gov It is highly overexpressed in many human cancers while remaining at low or undetectable levels in normal, non-dividing tissues. nih.gov This differential expression makes it an attractive target for cancer therapy. This compound has been identified as a molecule that can inhibit the proliferation of cancer cells by binding to survivin, which plays a role in regulating apoptosis. biosynth.com
Research has focused on disrupting the function of survivin by targeting its dimerization interface, a crucial step for its activity. nih.gov By employing multicomponent reaction strategies, novel rigidized scaffolds have been synthesized using this compound as a key starting material. nih.gov These new derivatives, such as 6-(5-Bromo-2-Hydroxyphenyl)-4-(2,5-Dichlorophenyl)-5-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile, were designed based on in silico molecular dynamics of survivin. nih.gov Evaluation of these compounds against a recombinant mutant of survivin revealed binding affinities in the low micromolar range, establishing them as a new class of survivin-dimerization modulators and a promising starting point for further optimization in cancer drug discovery. nih.gov
Induction of Apoptosis through Caspase Pathway Activation (e.g., for 3-Bromo-2,5-dichlorobenzaldehyde)
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. A key mechanism for inducing apoptosis is the activation of a cascade of enzymes known as caspases. nih.gov The derivative 3-Bromo-2,5-dichlorobenzaldehyde has been shown to possess anticancer properties by inducing apoptosis in cancer cells through the activation of these caspase pathways.
The extrinsic and intrinsic apoptotic pathways converge on the activation of executioner caspases, such as caspase-3, which are ultimately responsible for the demise of the cancer cell. nih.gov Studies on halogenated benzaldehydes have demonstrated that compounds like 3-Bromo-2,5-dichlorobenzaldehyde can significantly inhibit the proliferation of cancer cells and trigger apoptosis. For example, in vitro studies against breast cancer cells (MCF-7) revealed that this compound could induce cell death through mechanisms involving the activation of caspases. Similarly, other complex derivatives synthesized using this compound have been shown to induce caspase-dependent apoptosis in colorectal cancer cell lines. researchgate.net
Interaction with DNA Methyltransferase 1
Epigenetic modifications play a crucial role in cancer development, and DNA methyltransferase 1 (DNMT1) is a key enzyme in maintaining DNA methylation patterns. Aberrant activity of DNMT1 is common in tumors, making it a significant target for anticancer therapies. Molecular modeling studies have identified a strong interaction between a novel derivative of this compound and DNA methyltransferase 1. mdpi.combohrium.comresearchgate.net
The compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, was synthesized from this compound, 6-methoxynaphthalen-2-ol, and malononitrile (B47326). mdpi.combohrium.com Molecular docking analysis of this compound showed a strong binding interaction with DNMT1, suggesting a potential mechanism for its observed cytotoxic activities against cancer cells. mdpi.comdntb.gov.uascilit.com This interaction indicates that derivatives of this compound could act as epigenetic modulators, representing a promising avenue for the development of new anticancer agents. mdpi.combohrium.comgrafiati.com
Cytotoxic Activity Against Cancer Cell Lines (e.g., MDA-MB-231, A549, MIA PaCa-2)
Derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating promising activity. One notable derivative, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, was tested against triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and pancreatic adenocarcinoma (MIA PaCa-2) cell lines. mdpi.combohrium.comresearchgate.net
The compound displayed significant cytotoxic activity, with IC₅₀ values of 10.7 µM against MDA-MB-231, 7.7 µM against A549, and 7.3 µM against MIA PaCa-2 cells. mdpi.com These results highlight the potential of the 2,5-dichlorophenyl moiety in contributing to the anticancer efficacy of the molecule. mdpi.com Other studies on different derivatives have also reported cytotoxicity against A549 and MDA-MB-231 cell lines, with some compounds showing greater potency than the standard chemotherapy drug doxorubicin. nih.gov
Cytotoxic Activity of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.7 |
| A549 | Non-Small Cell Lung Cancer | 7.7 |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 7.3 |
Data sourced from a study evaluating the cytotoxic effects of the synthesized compound. mdpi.com
Enzyme Inhibition Studies
The biological effects of this compound and its derivatives are often rooted in their ability to interact with and inhibit various enzymes that are critical for cancer cell survival and proliferation.
General Enzyme Inhibition Mechanisms
The chemical structure of this compound derivatives allows them to inhibit enzymes through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the active sites of enzymes. This interaction can alter the enzyme's structure and function, leading to the disruption of critical metabolic or signaling pathways within the cancer cell.
Research has also explored the potential for reversible inhibition. For instance, a series of terphenyl-2-methyloxazol-5(4H)-one derivatives, synthesized from substituted benzaldehydes, were identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme upregulated in aggressive cancers. semanticscholar.orgnih.gov These compounds showed potent and selective inhibition, demonstrating that derivatives can be designed to achieve specific types of enzyme modulation. semanticscholar.orgnih.gov Furthermore, derivatives have been investigated for their ability to inhibit other key enzymes in cancer progression, such as topoisomerase IIα, which is crucial for DNA replication and repair. nih.gov This broad capacity for enzyme inhibition underscores the therapeutic potential of this class of compounds.
Specific Enzyme Targets and Pathways
Derivatives of this compound have been identified as inhibitors of key enzymes involved in cancer progression, including DNA methyltransferase 1 (DNMT1) and topoisomerase IIα.
One notable derivative, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile , has been shown through molecular modeling studies to exhibit a strong interaction with DNA methyltransferase 1 (DNMT1). bohrium.comresearchgate.net This enzyme is a crucial player in the epigenetic regulation of gene expression, and its aberrant activity is a hallmark of many cancers. The interaction of this this compound derivative with DNMT1 suggests a potential mechanism for its cytotoxic effects against cancer cells, which include inducing cell cycle arrest and apoptosis. researchgate.net
Furthermore, a series of acridine-thiosemicarbazone derivatives, which can be synthesized using this compound, have demonstrated inhibitory activity against topoisomerase IIα. nih.gov This enzyme is essential for managing DNA topology during replication and transcription, and its inhibition can lead to catastrophic DNA damage and cell death. The inhibitory effects of these derivatives are detailed in the table below.
| Compound | Cell Line | IC50 (µM) for Topoisomerase IIα Inhibition |
| DL-01 | HepG2 | 21.87 nih.gov |
| DL-07 | HCT116 | 28.46 nih.gov |
| DL-08 | HepG2 | 21.28 nih.gov |
These findings highlight the potential of this compound as a scaffold for the development of targeted cancer therapies that disrupt critical enzymatic pathways.
Optical Probe Applications for Methyltransferase Activity
This compound has been proposed as a potential optical probe for the detection of methyltransferase activity. biosynth.com Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group to various substrates, including DNA, RNA, and proteins. The development of probes to monitor their activity is of great interest for both basic research and clinical diagnostics. While the precise mechanism of action for this compound as a methyltransferase probe is still under investigation, it is hypothesized that its aldehyde group can react with specific functionalities within the enzyme or its substrate, leading to a detectable optical signal.
Interactions with Biomolecules and Molecular Targets
The biological effects of this compound and its derivatives are rooted in their interactions with key biomolecules and molecular targets. Beyond enzyme inhibition, these compounds have been shown to interact with proteins and nucleic acids that are central to cell survival and proliferation.
Survivin: The protein survivin, a member of the inhibitor of apoptosis (IAP) family, is a critical regulator of cell division and apoptosis and is overexpressed in most human cancers. dovepress.com this compound has been shown to be a precursor for the synthesis of novel pyridin-2(1H)-one derivatives that act as survivin dimerization modulators. dovepress.com By interfering with the dimerization of survivin, these compounds can disrupt its function, leading to the inhibition of cancer cell proliferation. biosynth.com
DNA: Certain benzochromene derivatives of this compound exert their anticancer effects by binding to DNA. mdpi.com This interaction can occur through covalent or non-covalent means, leading to damage to the DNA structure and disruption of DNA replication. mdpi.com This, in turn, can trigger cell cycle arrest and apoptosis in cancer cells. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies on derivatives of this compound have provided valuable insights into the chemical features that govern their biological activity. These studies systematically modify the chemical structure of the parent compound and evaluate the impact of these changes on their efficacy as, for example, anticancer agents.
For instance, in a series of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, the presence and position of substituents on the aryl ring, which originates from the corresponding benzaldehyde (B42025), have been shown to be critical for their cytotoxic activity. A study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated that this compound exhibited promising cytotoxic activities against human breast (MDA-MB-231), lung (A549), and pancreatic (MIA PaCa-2) cancer cell lines. researchgate.net The IC50 values are presented in the table below.
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 10.7 ± 1.5 researchgate.net |
| A549 | 7.7 ± 0.7 researchgate.net |
| MIA PaCa-2 | 7.3 ± 0.7 researchgate.net |
These results suggest that the 2,5-dichloro substitution pattern on the phenyl ring contributes significantly to the observed cytotoxicity. researchgate.net
Furthermore, SAR studies on acridine-thiosemicarbazone derivatives have revealed that the nature and position of substituents on the benzylidene moiety, derived from this compound, influence their topoisomerase IIα inhibitory activity. nih.gov These studies are crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
Environmental Fate, Degradation, and Analytical Detection of 2,5 Dichlorobenzaldehyde
Environmental Occurrence and Distribution
Chlorobenzoates, which are related to 2,5-Dichlorobenzaldehyde, can enter the environment through the use of herbicides derived from them and as degradation byproducts of polychlorinated biphenyls (PCBs). oup.com The accumulation of these compounds in contaminated sites is a concern as the bacteria that co-metabolize PCBs are often unable to grow on chlorobenzoates. oup.com
Degradation Pathways and Mechanisms
The breakdown of this compound and related compounds in the environment can occur through various biological and chemical processes.
Microbial Biodegradation of Dichlorobenzoic Acids (Related Compounds)
The biodegradation of dichlorobenzoic acids, which are oxidation products of dichlorobenzaldehydes, has been studied in various microorganisms.
Bacterial Degradation: Several bacterial species have been identified that can degrade dichlorobenzoic acids. For instance, Pseudomonas aeruginosa JB2 has been shown to metabolize 2,5-dichlorobenzoic acid (2,5-DBA). nih.gov Studies have also isolated bacteria from landfill soil and sediments, such as Bacillus sp., Corynebacterium, Enterobacter, Klebsiella, Citrobacter, and Neisseria, that are capable of degrading 2,5-DCBA. scholarsresearchlibrary.com Among these, Enterobacter and Corynebacterium showed the highest degradation rates. scholarsresearchlibrary.com The biodegradation process often involves the enzymatic breaking of the aromatic ring, leading to the release of carbon dioxide and chlorine atoms. scholarsresearchlibrary.com The enzyme dioxygenase plays a key role by removing a chlorine atom from the ortho position and converting the benzene (B151609) ring into catechol, which then enters the bacterium's metabolic cycle. scholarsresearchlibrary.com
Influence of Environmental Conditions: The rate of biodegradation can be influenced by various factors. For example, the degradation of 4-chlorobenzoic acid (4CB) by indigenous soil microflora was found to be affected by the presence of other chlorobenzoates. oup.com While 2-chlorobenzoic acid (2CB) and 2,6-dichlorobenzoic acid (2,6-DCB) slowed down the degradation of 4CB, 3,4- or 2,3-dichlorobenzoic acids completely inhibited it. oup.com
Oxidative Degradation (e.g., from Dichlorobenzyl Alcohol)
This compound can be formed through the oxidation of its corresponding alcohol, 2,5-dichlorobenzyl alcohol. This type of reaction is a common pathway for the formation of aldehydes from primary alcohols. The oxidation of 3-Bromo-2,5-dichlorobenzyl alcohol, a related compound, can yield 3-Bromo-2,5-dichlorobenzaldehyde. Similarly, 2,4-dichlorobenzaldehyde (B42875) can be produced from the oxidation of 2,4-dichlorobenzyl alcohol. semanticscholar.org
Biotransformation by Ligninolytic Fungi (Related Compounds)
Ligninolytic fungi, particularly white-rot fungi, produce extracellular enzymes that can degrade a wide range of environmental pollutants, including chlorinated aromatic compounds. mdpi.comwur.nl These fungi are known for their ability to break down lignin, a complex polymer in plant cell walls, and their enzymatic machinery has been found to be effective against various xenobiotics. wur.nlnih.gov
Enzymatic Transformation: The extracellular enzymes produced by these fungi, such as laccase and manganese-dependent peroxidase (MnP), can transform chlorobenzaldehydes. mdpi.comresearchgate.net In a study using the extracellular liquid of Irpex lacteus, which is rich in MnP, chlorobenzaldehydes were efficiently transformed, with mono- and di-chloroacetophenones identified as transformation products. mdpi.comresearchgate.net The transformation of chlorobenzyl alcohols to their corresponding chlorobenzaldehydes has also been observed. researchgate.net
Fungal Species: Several species of ligninolytic fungi have been studied for their degradative capabilities. Pleurotus ostreatus has been shown to decrease the amount of various hydroxylated PCBs and oxidize chlorobenzyl alcohols. researchgate.net Other fungi like Phanerochaete chrysosporium are also known to mineralize chlorinated compounds such as 2,4-dichlorophenol. nih.gov
Analytical Methodologies for Detection and Quantification
Accurate detection and quantification of this compound, especially as an impurity in various products, are crucial for quality control and environmental monitoring.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Impurity Detection
Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful analytical techniques for identifying and quantifying volatile and semi-volatile compounds like this compound. medistri.swissthermofisher.com
Principle of GC-MS: GC separates the components of a mixture based on their volatility and interaction with a stationary phase within a column. etamu.edu The separated components then enter the mass spectrometer, which ionizes them and measures the mass-to-charge ratio of the resulting fragments, providing a unique "fingerprint" for each compound. medistri.swissetamu.edu
Application in Impurity Profiling: GC-MS is widely used in the pharmaceutical industry to detect impurities in active pharmaceutical ingredients (APIs) and finished products. medistri.swissthermofisher.comlabcompare.com For instance, it can identify residual solvents and degradation products. medistri.swiss The technique is highly sensitive and allows for the detection of trace levels of impurities. labcompare.com
Methodologies: Different GC-MS methods can be employed, including those with headspace injection for volatile impurities, which minimizes sample preparation and reduces instrument contamination. labcompare.com The retention times from the GC and the fragmentation patterns from the MS are compared against known standards or spectral libraries to confirm the identity of the impurities. medistri.swiss In the analysis of chlorinated toluenes, the transformation products, including dichlorobenzyl alcohols, were identified and quantified using GC-MS. asm.org
Ultra Performance Convergence Chromatography (UPCC) for Enhanced Detection
Ultra Performance Convergence Chromatography (UPCC) is a sophisticated analytical technique that combines the benefits of both gas and liquid chromatography. It utilizes supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering a green and cost-effective alternative to traditional methods by reducing the use of organic solvents. semanticscholar.orgi-scholar.in This technique has proven particularly effective for the analysis of complex mixtures and the detection of impurities in various products. semanticscholar.orglcms.cz
A notable application of UPCC is in the pharmaceutical industry for the detection of 2,4-dichlorobenzaldehyde (a related isomer to this compound and a common impurity) in lozenges. semanticscholar.orgi-scholar.in In this context, UPCC offers a significant improvement over conventional Gas Chromatography (GC), reducing the analysis runtime from 10 minutes to just 2 minutes while providing higher precision. semanticscholar.org The method is highly sensitive, allowing for the detection of impurities at parts-per-million (ppm) levels. The use of non-polar solvents and a high-to-low gradient are additional advantages of this advanced chromatographic technique. semanticscholar.org
The ACQUITY UPC2 system is an example of a commercially available instrument that leverages this technology. semanticscholar.orgresearchgate.net It is built on proven UPLC® (Ultra-Performance Liquid Chromatography) technology, ensuring reliability and robustness. researchgate.net For enhanced detection and specificity, UPCC can be interfaced with Mass Spectrometry (MS). lcms.cz
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for separating, identifying, and quantifying compounds in a mixture. openaccessjournals.com Its high efficiency, accuracy, and reproducibility make it an invaluable tool in pharmaceutical quality control, environmental analysis, and various other fields. openaccessjournals.com
For the analysis of this compound, a reverse-phase (RP) HPLC method can be employed with straightforward conditions. sielc.com The mobile phase typically consists of acetonitrile, water, and an acid like phosphoric acid. For applications requiring Mass Spectrometry (MS) compatibility, formic acid is used instead of phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities, and it is also suitable for pharmacokinetic studies. sielc.com
HPLC is also utilized in the analysis of related dichlorobenzaldehyde isomers. For instance, it is used to determine the presence of 2,4-dichlorobenzaldehyde as a degradation product in pharmaceutical formulations. researchgate.net Furthermore, HPLC methods have been developed for the analysis of new compounds that are analogs of antineoplastic drugs, where these analogs are hydrazone derivatives of dichlorobenzaldehydes. bas.bg
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used in organic chemistry laboratories to monitor the progress of chemical reactions. evitachem.comijpsonline.comresearchgate.net It allows for the qualitative assessment of the presence of reactants and products in a reaction mixture. researchgate.net
For the detection of aldehydes like this compound, specific visualizing agents can be used on the TLC plate. A common reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to produce bright orange spots, making them easily visible under UV light. illinois.edu Another general detection method for various compounds, including nitrogen-containing compounds, is Dragendorff's reagent, which yields orange-brown spots. illinois.edu
To enhance the quantitative aspect of TLC, a method combining it with multivariate image analysis (MIA-TLC) has been developed. This technique converts the visual information from the TLC plate into digital data, allowing for the calculation of reaction conversion percentages and even the estimation of reaction rate constants. researchgate.net
Derivatization Strategies for Improved Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique, often improving detection sensitivity and chromatographic separation.
In the context of analyzing carbonyl compounds like this compound, derivatization is a common strategy. One of the most widely used derivatizing agents is 2,4-dinitrophenylhydrazine (DNPH). epa.govlongdom.org The reaction between a carbonyl compound and DNPH forms a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are particularly useful for analysis by HPLC with UV/Vis detection, typically monitored at a wavelength of 360 nm. epa.gov This method is applicable to a wide range of samples, including aqueous, soil, and air samples. epa.gov
Other derivatization reagents for aldehydes include:
p-Tolualdehyde: This reagent has been used to derivatize hydrazine (B178648) and acetylhydrazine, improving their polarity and mass spectral response for HPLC-MS/MS analysis. chemicalbook.com
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with aldehydes to form oxime derivatives, which can be analyzed by GC. researchgate.net
2,4,6-Trichlorophenylhydrazine (TCPH): This agent forms chlorinated hydrazine derivatives. researchgate.net
These strategies enhance the ability to detect and quantify aldehydes in various complex matrices.
Detection in Complex Matrices (e.g., Lozenges, Biological Samples)
Detecting and quantifying chemical compounds in complex matrices such as pharmaceutical formulations and biological samples presents unique analytical challenges due to the presence of interfering substances.
Lozenges: In pharmaceutical lozenges containing active ingredients like 2,4-dichlorobenzyl alcohol, an oxidation product that can form during storage is 2,4-dichlorobenzaldehyde. semanticscholar.orgi-scholar.in The detection of this impurity is crucial for quality control. As mentioned previously, Ultra Performance Convergence Chromatography (UPCC) has emerged as a superior method for this purpose, offering faster analysis times and greater sensitivity compared to traditional Gas Chromatography (GC). semanticscholar.orgi-scholar.inlcms.cz Concurrent process validation of lozenges often includes tests for the content of such impurities. jetir.org
Biological Samples: The analysis of aldehydes in biological samples is important in various fields, including environmental health and toxicology. Derivatization is a key step in preparing these samples for analysis. For instance, aldehydes in biological and oil samples can be determined by headspace single-drop microextraction with in-drop derivatization followed by GC analysis. researchgate.net
Low molecular weight carbonyl compounds in biological fluids like blood and urine are often analyzed after derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by LC-MS analysis. longdom.org This approach allows for the determination of trace levels of these reactive compounds. Ligninolytic fungi have been shown to transform chlorobenzaldehydes, and the analysis of these transformation products in in-vitro mixtures often involves derivatization followed by GC-MS. nih.gov
Environmental Impact Assessment
Toxicity to Aquatic Organisms
This compound is classified as hazardous to the aquatic environment. nih.gov Specifically, it is noted as being toxic to aquatic life with long-lasting effects. chemicalbook.comdcfinechemicals.com The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound includes "Aquatic Acute 1" and "Aquatic Chronic 1", indicating a high level of acute and long-term toxicity to aquatic organisms. nih.gov Safety data sheets for related isomers like 2,4-Dichlorobenzaldehyde also consistently state that the substance is toxic to aquatic life with long-lasting effects. lobachemie.comthermofisher.com Therefore, release of this compound into the environment should be avoided. lobachemie.com
Persistence and Degradability in the Environment
The persistence of this compound in the environment is a complex issue with limited direct experimental data available. Many safety data sheets (SDS) for this compound state that there is no information available on its persistence and degradability. thermofisher.comthermofisher.comdcfinechemicals.com However, insights can be drawn from studies on related compounds and from research on the microbial degradation of chlorinated aromatic compounds.
The environmental persistence of a chemical is often characterized by its half-life in various environmental compartments like soil and water. While specific half-life data for this compound are not readily found in the literature, the structure of the molecule, with its chlorine-substituted benzene ring, suggests a degree of recalcitrance to degradation. Chlorinated aromatic compounds are generally more resistant to microbial breakdown than their non-chlorinated counterparts.
Despite this, research has shown that microbial degradation of chlorinated benzaldehydes is possible. A significant study on the in vitro transformation of various chlorobenzaldehydes by the white-rot fungus Irpex lacteus demonstrated the potential for the degradation of this compound. researchgate.net The study found that the transformation of this compound was notably enhanced in the presence of glutathione, a mediator that can facilitate enzymatic reactions. This suggests that under specific biotic conditions, such as those found in environments with active ligninolytic fungi, this compound may not be entirely persistent. researchgate.net
Furthermore, studies on compounds with similar structures provide additional clues. For instance, research on 2,5-dichlorobenzoic acid, a potential oxidation product of this compound, has shown that it can be degraded by the bacterium Pseudomonas stutzeri in soil columns, with the compound disappearing within 12 days under laboratory conditions. This indicates that once the aldehyde group is oxidized, pathways for further degradation of the chlorinated ring structure exist in the environment.
Conversely, another related compound, 2,5-dichlorobenzeneacetic acid, has been reported to be persistent in soil, which highlights that small changes in the chemical structure can significantly impact environmental persistence. thermofisher.com The persistence of this compound itself likely depends on a variety of environmental factors, including the presence of adapted microbial communities, nutrient availability, temperature, and pH.
Bioaccumulative Potential
The bioaccumulative potential of a chemical refers to its ability to be absorbed by an organism at a rate greater than that at which it is lost. This is often estimated using the octanol-water partition coefficient (Log Kow) and measured by the bioconcentration factor (BCF).
Direct experimental data for the BCF of this compound are not available in the public domain. thermofisher.comthermofisher.comdcfinechemicals.com However, the bioaccumulative potential can be estimated from its physicochemical properties. The calculated octanol-water partition coefficient (XLogP3) for this compound is 2.9. nih.gov This value suggests a moderate potential for the compound to partition from water into the fatty tissues of aquatic organisms. Generally, compounds with a Log Kow between 2 and 4 are considered to have a moderate potential for bioaccumulation.
Data from structurally similar compounds support this estimation. For example, 2,6-dichlorobenzaldehyde (B137635) has a reported Log Kow of 2.9992, and its bioaccumulation potential is classified as low. apolloscientific.co.uk Similarly, the SDS for 2,3-dichlorobenzaldehyde (B127699), with a log Pow of 2.6, suggests that bioaccumulation is unlikely. thermofisher.com
Table 1: Estimated Bioaccumulative Potential of Dichlorobenzaldehyde Isomers
| Compound | Log Kow/XLogP3 | Estimated Bioaccumulative Potential | Reference |
| This compound | 2.9 | Moderate | nih.gov |
| 2,6-Dichlorobenzaldehyde | 2.9992 | Low | apolloscientific.co.uk |
| 2,3-Dichlorobenzaldehyde | 2.6 | Unlikely | thermofisher.com |
Mobility in Soil
The mobility of this compound in soil determines its potential to leach into groundwater or move with surface water runoff. This property is largely governed by the compound's tendency to adsorb to soil particles, which can be estimated from the soil organic carbon-water (B12546825) partition coefficient (Koc).
As with other environmental fate parameters, direct experimental data on the soil mobility of this compound are scarce, with safety data sheets often stating "No information available". thermofisher.comthermofisher.comdcfinechemicals.com However, the Koc value can be estimated from the Log Kow. A higher Log Kow generally corresponds to a higher Koc and lower mobility in soil.
Using the XLogP3 value of 2.9 for this compound, it can be inferred that the compound will have a moderate affinity for soil organic matter. This would result in low to moderate mobility in soil. For comparison, 2,6-dichlorobenzaldehyde, with a similar Log Kow, has a reported Koc value of 89.31, which classifies it as having low mobility. apolloscientific.co.uk The SDS for 2,3-dichlorobenzaldehyde also states that it is not likely to be mobile in the environment due to its low water solubility. thermofisher.com
The mobility of this compound will also be influenced by soil properties such as organic matter content, clay content, and pH. In soils with higher organic matter, the compound is expected to be more strongly adsorbed and therefore less mobile.
Table 2: Estimated Soil Mobility of Dichlorobenzaldehyde Isomers
| Compound | Log Kow/XLogP3 | Estimated Koc | Estimated Soil Mobility | Reference |
| This compound | 2.9 | Moderately High | Low to Moderate | nih.gov |
| 2,6-Dichlorobenzaldehyde | 2.9992 | 89.31 | Low | apolloscientific.co.uk |
| 2,3-Dichlorobenzaldehyde | 2.6 | Moderately High | Low | thermofisher.com |
Analytical Detection
The detection and quantification of this compound in environmental samples are crucial for monitoring its presence and understanding its fate. Due to its chemical nature as a chlorinated aromatic aldehyde, several analytical techniques can be employed.
A common approach for the analysis of semi-volatile organic compounds like dichlorobenzaldehydes involves gas chromatography (GC) coupled with a sensitive detector. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful technique as it provides both separation and structural identification of the analyte. For the analysis of related compounds like dichlobenil (B1670455) and its metabolite 2,6-dichlorobenzamide (B151250) in water, a method involving solid-phase extraction (SPE) to concentrate the analytes from the water sample, followed by GC-MS analysis in the selected ion monitoring (SIM) mode, has been described. epa.gov This approach offers high selectivity and low detection limits.
Alternatively, high-performance liquid chromatography (HPLC) can be used. For carbonyl compounds, a common derivatization technique is to react them with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives. These derivatives can then be analyzed by HPLC with ultraviolet (UV) detection or, for higher sensitivity and specificity, by liquid chromatography-mass spectrometry (LC-MS). A study on the analysis of low molecular weight carbonyl compounds, including 2,4- and 3,4-dichlorobenzaldehyde, utilized LC-MS with negative ion mode electrospray ionization (ESI) for the detection of their DNPH derivatives. longdom.org This method was found to be highly sensitive and selective. longdom.org
The choice of analytical method will depend on the environmental matrix (e.g., water, soil, biota), the required detection limits, and the available instrumentation. Sample preparation steps, such as extraction and cleanup, are critical to remove interfering substances and concentrate the analyte before instrumental analysis.
Advanced Research Perspectives and Emerging Areas
Catalysis in 2,5-Dichlorobenzaldehyde Chemistry
Catalysis is fundamental to unlocking the synthetic potential of this compound and its precursors. Research in this area focuses on enhancing reaction efficiency, selectivity, and environmental sustainability through the use of both homogeneous and heterogeneous catalytic systems.
Catalysts are broadly classified into two types: homogeneous, which exist in the same phase as the reactants, and heterogeneous, which are in a different phase. savemyexams.comlibretexts.orglibretexts.org Both have been employed in reactions related to dichlorinated benzaldehydes.
Homogeneous Catalysis: These systems, where the catalyst is uniformly dispersed within the reaction mixture, offer high reactivity and selectivity. libretexts.org For instance, the liquid-phase oxidation of dichlorotoluene isomers to their corresponding dichlorobenzaldehydes can be achieved using homogeneous metal complex catalysts. A patented method for producing 2,3-dichlorobenzaldehyde (B127699) involves the continuous oxidation of 2,3-dichlorotoluene (B105489) using a catalyst system comprising one or more metal complexes of cobalt, molybdenum, and bromine, such as cobalt acetate (B1210297) and sodium molybdate, dissolved in a solvent like acetic acid. google.com This approach allows for mild reaction conditions and high utilization of raw materials. google.com
Heterogeneous Catalysis: These catalysts, typically solids, are prized for their ease of separation and recyclability. libretexts.org An example is the oxidation of 2,5-dichlorobenzyl alcohol to this compound. Research has demonstrated the use of cobalt ferrite (B1171679) (CoFe₂O₄) magnetic nanoparticles (MNPs) as an efficient and reusable heterogeneous catalyst for this transformation in water, using oxone as the oxidant. chemicalbook.com The reaction proceeds at room temperature, and the catalyst can be easily recovered from the reaction mixture for subsequent use. chemicalbook.com
Interactive Table: Comparison of Catalytic Systems in Dichlorobenzaldehyde Synthesis
| Feature | Homogeneous Catalysis Example | Heterogeneous Catalysis Example |
|---|---|---|
| Reaction | Oxidation of 2,3-dichlorotoluene | Oxidation of 2,5-dichlorobenzyl alcohol |
| Product | 2,3-dichlorobenzaldehyde | This compound |
| Catalyst | Cobalt acetate, Sodium molybdate | Cobalt Ferrite (CoFe₂O₄) Nanoparticles |
| Catalyst Phase | Liquid (dissolved) | Solid |
| Reactant Phase | Liquid | Liquid |
| Key Advantage | High reactivity, mild conditions | Easy separation and reusability |
| Reference | google.com | chemicalbook.com |
The creation of chiral molecules, which are non-superimposable mirror images, is crucial in pharmaceutical development. Enantioselective synthesis aims to produce one enantiomer preferentially over the other, often using chiral catalysts. sci-hub.se Research into the enantioselective addition of organometallic reagents to dichlorobenzaldehydes serves as a benchmark for the efficacy of new chiral ligands. researchgate.net
One study investigated the enantioselective addition of diethylzinc (B1219324) to various aromatic aldehydes using chiral bis-amide ligands derived from Feist's acid in the presence of a titanium(IV) isopropoxide co-additive. researchgate.net While good enantioselectivity was achieved for some aldehydes, the study specifically noted that very low enantioselectivity was observed for 2,4-dichlorobenzaldehyde (B42875). researchgate.netresearchgate.net This finding highlights the significant challenge that the electronic and steric effects of the chlorine substituents pose in achieving high stereocontrol for this class of compounds and indicates a need for the development of more specialized chiral catalysts. researchgate.netresearchgate.net
Materials Science Applications of this compound Derivatives
The reactivity of the aldehyde functional group, combined with the stability and electronic properties conferred by the dichloro-substituted benzene (B151609) ring, makes this compound a valuable building block in materials science. chemimpex.com It is utilized in the synthesis of specialty polymers and other advanced materials where specific properties are desired. chemimpex.comsmolecule.com
Derivatives of this compound can be incorporated into polymer backbones or used to create functional coatings. smolecule.com The compound's ability to undergo reactions like condensation and Schiff base formation allows for its integration into complex molecular architectures, leading to the development of novel materials with tailored thermal, optical, or electronic characteristics. chemimpex.com For example, hydrazone derivatives of dichlorobenzaldehydes are explored for their potential in materials science due to the unique properties imparted by the hydrazone functional group. ontosight.ai
Pharmacological and Toxicological Profiling (Beyond Mechanism of Action)
ADMET studies are essential for predicting a drug candidate's viability. mdpi.com While comprehensive experimental data for this compound itself is limited in public literature, computational (in silico) studies have been performed on its derivatives.
A detailed investigation of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, a compound synthesized directly from this compound, provides significant insight. mdpi.comuni-ulm.de In silico ADMET profiling of this derivative revealed favorable drug-like properties. mdpi.comuni-ulm.de The analysis predicted good oral bioavailability and a high capacity for blood-brain barrier (BBB) transport. mdpi.com Furthermore, the rodent toxicity profile did not indicate marked carcinogenic effects, suggesting a promising safety profile for this specific derivative. mdpi.com
**Interactive Table: Predicted ADMET Properties of a this compound Derivative***
| ADMET Parameter | Predicted Outcome | Implication |
|---|---|---|
| Absorption | Good oral bioavailability | Potentially effective when administered orally. |
| Distribution | High Blood-Brain Barrier (BBB) transport | May be suitable for targeting the central nervous system. |
| Metabolism | Favorable (inferred from overall profile) | Likely to be processed in the body without forming highly toxic metabolites. |
| Excretion | Favorable (inferred from overall profile) | Likely to be cleared from the body efficiently. |
| Toxicity | No marked carcinogenic effects in rodent models | Lower risk of long-term toxicity, supporting further development. |
Data for 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile. mdpi.com
Interdisciplinary Research with this compound
This compound is a key molecule in a range of interdisciplinary research projects that merge different scientific fields. researchgate.net Its utility as a versatile chemical building block facilitates collaborations between synthetic chemists, materials scientists, and biomedical researchers.
Medicinal Chemistry and Pharmacology: The compound serves as a starting material for synthesizing complex heterocyclic molecules with potential therapeutic applications. chemimpex.combiosynth.com For example, it is a precursor in the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, which has been evaluated for its cytotoxic activity against human cancer cell lines. mdpi.comuni-ulm.de This research integrates organic synthesis, medicinal chemistry, and oncology.
Computational and Analytical Chemistry: The study of this compound derivatives often involves a combination of experimental synthesis and theoretical analysis. uni-ulm.de Research on its chromene derivative, for instance, combined laboratory synthesis with X-ray crystallography, Density Functional Theory (DFT) calculations, and molecular docking simulations to understand its structure, electronic properties, and interactions with biological targets like DNA methyltransferase 1. mdpi.comuni-ulm.de
Materials Science and Polymer Chemistry: The development of new polymers and functional materials from this compound represents a crossover between organic synthesis and materials science, aiming to create products with specific physical and chemical properties. chemimpex.com
This interdisciplinary approach is crucial for leveraging the full potential of this compound, transforming a simple chemical intermediate into a tool for innovation in medicine, materials, and beyond.
Chemical Biology Applications
This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its utility in chemical biology is highlighted by its incorporation into molecules with potential therapeutic applications.
One notable application is in the synthesis of Schiff bases. Schiff bases derived from this compound and various amines have been a subject of interest due to their wide range of biological activities, including antimicrobial and anticancer properties. For instance, Schiff bases synthesized from the condensation of this compound with different substituted anilines have been investigated for their potential biological activities. These compounds are characterized by the presence of an azomethine group (-N=CH-), which is often critical to their biological function. scirp.org
Furthermore, this compound is a precursor in the synthesis of more complex heterocyclic compounds with demonstrated biological relevance. An example is the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which has shown cytotoxic activity against human cancer cell lines. researchgate.net This highlights the role of the 2,5-dichlorophenyl moiety in conferring specific biological properties to the final molecule.
The compound is also utilized as an intermediate in the creation of potential anticancer agents. For example, it is a building block for the synthesis of etoposide, a well-known anticancer drug. biosynth.com Additionally, it has been proposed as an optical probe for detecting methyltransferase activity and has been shown to inhibit cancer cell proliferation by binding to survivin, a protein involved in regulating apoptosis. biosynth.com
Table 1: Examples of Biologically Active Compounds Derived from this compound
| Compound Class | Specific Example | Biological Application |
| Schiff Bases | Condensation product with substituted anilines | Antimicrobial, Anticancer scirp.org |
| Benzochromene Derivatives | 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Cytotoxic against cancer cells researchgate.net |
| Anticancer Drugs | Building block for Etoposide | Cancer therapy biosynth.com |
| Optical Probes | --- | Detection of methyltransferase activity biosynth.com |
Environmental Chemistry and Remediation
The presence of chlorine atoms on the benzaldehyde (B42025) ring makes this compound and its derivatives subjects of interest in environmental chemistry, particularly concerning their fate and degradation. Chlorinated aromatic compounds can be persistent environmental pollutants, and understanding their transformation is crucial.
Ligninolytic fungi have shown the ability to degrade or transform various chlorinated organic compounds, including chlorobenzaldehydes. nih.gov These fungi produce extracellular enzymes like laccases and peroxidases that can break down complex aromatic structures. nih.gov Research has demonstrated that the extracellular liquid of fungi such as Pleurotus ostreatus can transform chlorobenzaldehydes, suggesting a potential for bioremediation strategies to address contamination by these compounds. nih.gov
While specific studies focusing solely on the environmental remediation of this compound are not extensively detailed in the provided results, the broader context of chlorobenzaldehyde degradation provides a framework for its potential environmental fate. The reactivity of the aldehyde group and the presence of chlorine atoms influence its environmental persistence and the types of degradation products that may form. Information on related compounds like 2,4-dichlorobenzaldehyde indicates that it is toxic to aquatic life with long-lasting effects, highlighting the environmental concern for such chlorinated aldehydes. lobachemie.comcdhfinechemical.com
Patent Landscape and Commercial Applications in Academic Research
The patent landscape for this compound reflects its importance as a versatile intermediate in the synthesis of a wide array of commercially valuable products.
Patents frequently cite this compound as a starting material or key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, a patent describes its use in preparing 2,5-disulfonic acid benzaldehyde, a compound with industrial applications. google.com Another patent details its use in the production of benzothietane-2-spiro-2'-(1',3'-diazacycloalkanes), which have applications in the textile industry as antistatic agents. google.com
In the pharmaceutical sector, patents describe the use of this compound in the synthesis of compounds with potential therapeutic activities. For example, it is a reactant in the preparation of intermediates for antihypertensive drugs and dyestuffs. google.com
Commercially, this compound is available from various chemical suppliers and is utilized in both industrial and academic research settings. marketpublishers.comchemicalbook.com Its commercial availability facilitates its use in exploratory research for new materials and bioactive molecules. Academic research often leverages this accessibility to synthesize novel compounds and study their properties, contributing to the broader scientific understanding and potential commercialization of its derivatives. chemimpex.com The compound is also noted for its use in the flavor and fragrance industry and in the development of pesticides. chemimpex.com
Table 2: Selected Patented Applications of this compound
| Patent Reference | Application Area | Description of Use |
| CN101456831A | Industrial Chemistry | Preparation of 2,5-disulfonic acid benzaldehyde. google.com |
| US3843649A | Textile Industry | Synthesis of benzothietane-2-spiro-2'-(1',3'-diazacycloalkanes) as antistatic agents. google.com |
| CN107032968A | Pharmaceuticals/Dyes | Intermediate for antihypertensive agents and dyestuffs. google.com |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,5-dichlorobenzaldehyde, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves chlorination of benzaldehyde derivatives or oxidation of 2,5-dichlorotoluene. For example, oxidation with potassium permanganate yields this compound, confirmed by elemental analysis and NMR . Optimization includes solvent selection (e.g., acetic acid for controlled reactivity) and temperature control to minimize side products. Reaction progress can be monitored via thin-layer chromatography (TLC) .
Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?
- Methodology : The compound is soluble in ethanol, chloroform, benzene, and ether but insoluble in water . Solvent choice affects reaction kinetics and purification. For recrystallization, ethanol or ether is preferred due to moderate polarity. Solubility data should be cross-verified with differential scanning calorimetry (DSC) to avoid solvent interference in crystallography studies .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) identifies substituent positions on the aromatic ring .
- Elemental analysis (C, H, Cl) validates purity, with deviations >0.3% indicating impurities .
- HPLC (retention time ~8.45 min at 254 nm) ensures compound homogeneity .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles) due to its corrosive nature. Work in a fume hood to avoid inhalation. In case of exposure, rinse with water for 15 minutes and consult SDS for specific first-aid measures. Note: Safety data for 4-chlorobenzaldehyde (CAS 104-88-1) can serve as a reference, but always verify compound-specific hazards .
Advanced Research Questions
Q. How does this compound contribute to synthesizing antimicrobial Schiff base ligands?
- Methodology : React with thiosemicarbazides or hydrazides (e.g., 3,4,5-trimethoxybenzohydrazide) in ethanol under reflux. The aldehyde group forms a Schiff base, which coordinates with metals (e.g., Cu²⁺) to enhance antimicrobial activity. Characterize complexes via UV-Vis spectroscopy and microbial inhibition assays .
Q. What mechanistic insights explain the reactivity of this compound in redox-neutral aromatization?
- Methodology : Computational studies (DFT/M06-2X) reveal that chlorine substituents stabilize transition states but increase activation barriers by ~3.6 kcal·mol⁻¹ compared to benzaldehyde. This explains slower kinetics and the feasibility of trapping intermediates like zwitterionic ylides for mechanistic analysis .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal analysis. Key parameters include bond angles (C-Cl ~1.74 Å) and torsion angles to confirm planar geometry. Compare with 2,6-dichlorobenzaldehyde (CCDC 1267/1928) to assess substituent effects on packing .
Q. Why does this compound exhibit higher activation energy in certain reactions compared to its isomers?
- Methodology : Chlorine’s electron-withdrawing effect increases steric hindrance and stabilizes intermediates unevenly. For example, in Diels-Alder reactions, the para-chlorine in this compound disrupts conjugation, raising transition-state energies. Validate via kinetic isotope effects (KIE) or Hammett plots .
Q. How can this compound be utilized in coordination chemistry to design functional materials?
- Methodology : Synthesize dithiocarbazate ligands by reacting with S-benzyldithiocarbazate in ethanol. Metal complexes (e.g., Cu²⁺) show enhanced luminescence or catalytic activity. Study coordination modes via IR (C=N stretch ~1600 cm⁻¹) and cyclic voltammetry .
Data Contradictions and Considerations
- Solubility Discrepancies : While this compound is reported as soluble in ethanol , 2,6-dichlorobenzaldehyde exhibits lower solubility (<0.1 g/100 mL) . Verify experimentally using saturation curves.
- SHELX Refinement : Earlier versions (e.g., SHELX-76) may lack accuracy for high-resolution data; use SHELXL-2018 for modern crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
